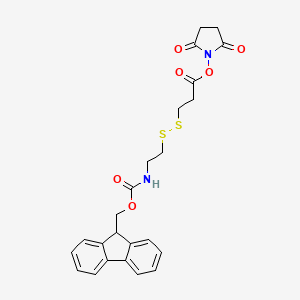

Fmoc-NH-ethyl-SS-propionic NHS ester

Vue d'ensemble

Description

Fmoc-NH-ethyl-SS-propionic NHS ester is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). It contains an Fmoc protecting group and an NHS ester group, which are essential for its function as a linker in bioconjugation processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-NH-ethyl-SS-propionic NHS ester involves several steps:

Fmoc Protection: The Fmoc group is introduced to protect the amine group.

Formation of the Disulfide Bond: The disulfide bond is formed through oxidation of thiol groups.

NHS Ester Formation: The NHS ester group is introduced to facilitate the coupling with primary amines.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The reaction conditions are carefully controlled to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The disulfide bond can be cleaved under reducing conditions.

Substitution: The NHS ester group reacts with primary amines to form stable amide bonds.

Common Reagents and Conditions

Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond cleavage.

Basic Conditions: Piperidine for Fmoc deprotection.

Coupling Reagents: N-hydroxysuccinimide (NHS) for ester formation.

Major Products

Amide Bonds: Formed through the reaction of NHS ester with primary amines.

Free Amine: Obtained after Fmoc deprotection

Applications De Recherche Scientifique

Peptide Synthesis

Coupling Agent

Fmoc-NH-ethyl-SS-propionic N-hydroxysuccinimide ester serves as a coupling agent in peptide synthesis. The N-hydroxysuccinimide ester group reacts with primary amines to form stable amide bonds, allowing for the efficient assembly of peptides under mild conditions. This reaction is crucial in generating peptides with precise sequences and functionalities, which are essential for biological activity .

Protecting Group

The Fmoc group acts as a protecting group for the amine terminus during synthesis, preventing unwanted side reactions. This feature is particularly beneficial in solid-phase peptide synthesis, where multiple coupling and deprotection steps are involved .

Antibody-Drug Conjugate Synthesis

Cleavable Linker

One of the most significant applications of Fmoc-NH-ethyl-SS-propionic N-hydroxysuccinimide ester is in the synthesis of antibody-drug conjugates (ADCs). The compound functions as a cleavable linker that facilitates the attachment of cytotoxic drugs to antibodies. The disulfide bond within the structure allows for selective release of the drug in target cells, enhancing therapeutic efficacy while minimizing systemic toxicity .

Therapeutic Efficacy

Studies have shown that ADCs utilizing this compound exhibit improved targeting capabilities and controlled drug release profiles, making them particularly valuable in cancer therapy. The ability to release cytotoxic agents specifically within tumor environments enhances treatment outcomes while reducing adverse effects associated with conventional chemotherapy .

Bioconjugation Applications

Labeling Proteins and Oligonucleotides

Fmoc-NH-ethyl-SS-propionic N-hydroxysuccinimide ester can also be employed to label primary amines on proteins and amine-modified oligonucleotides. This application is crucial for developing bioconjugates that require precise control over their interactions and functionalities .

Comparative Analysis with Other Linkers

To understand the unique advantages of Fmoc-NH-ethyl-SS-propionic N-hydroxysuccinimide ester, a comparison with other commonly used linkers in bioconjugation is presented below:

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| Fmoc-NH-(CH2)2-COOH | Non-cleavable linker | Lacks disulfide bond; stable link without release |

| Maleimide-based linkers | Reacts with thiols | Irreversible reaction; less control over release |

| Acetic acid derivatives | Simple carboxylic acids | Limited functionality compared to NHS esters |

| PEG-based linkers | Hydrophilic linkers | Enhanced solubility but lacks targeted release |

| This compound | Cleavable linker | Enables selective drug release; enhances therapeutic efficacy |

Case Studies

Several studies have highlighted the effectiveness of Fmoc-NH-ethyl-SS-propionic N-hydroxysuccinimide ester in real-world applications:

- Study on Antibody-Drug Conjugates : Research demonstrated that ADCs synthesized using this compound exhibited significantly enhanced efficacy against specific cancer cell lines compared to traditional chemotherapy agents. The controlled release mechanism facilitated by the disulfide bond was pivotal in achieving these results .

- Peptide Catalysis : A study explored the use of synthetic peptides containing this compound as catalysts in asymmetric transformations, showcasing its versatility beyond traditional applications in drug delivery .

- Bioconjugation Techniques : Investigations into bioconjugation methods revealed that this compound effectively labels proteins without compromising their biological activity, making it a valuable tool for researchers developing targeted therapies .

Mécanisme D'action

The mechanism of action of Fmoc-NH-ethyl-SS-propionic NHS ester involves the following steps:

Fmoc Protection: Protects the amine group during synthesis.

NHS Ester Reaction: The NHS ester reacts with primary amines to form stable amide bonds.

Disulfide Cleavage: The disulfide bond can be cleaved under reducing conditions, releasing the active drug in ADCs

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-NH-ethyl-SS-propionic acid: Similar structure but lacks the NHS ester group.

Fmoc-NH-ethyl-SS-propionic amide: Contains an amide group instead of an ester.

Uniqueness

Fmoc-NH-ethyl-SS-propionic NHS ester is unique due to its combination of an Fmoc protecting group, a disulfide bond, and an NHS ester group, making it highly versatile for bioconjugation and ADC synthesis .

Activité Biologique

Fmoc-NH-ethyl-SS-propionic N-hydroxysuccinimide (NHS) ester is a specialized chemical compound extensively utilized in the synthesis of antibody-drug conjugates (ADCs). This compound features a unique structure that enhances its efficacy in bioconjugation applications, particularly in targeted drug delivery systems. Its biological activity primarily stems from its ability to form stable amide bonds with primary amines, facilitated by the electrophilic nature of the NHS ester group. This article delves into the biological activity of Fmoc-NH-ethyl-SS-propionic NHS ester, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H24N2O6S2, with a molecular weight of 500.6 g/mol. The compound consists of:

- Fmoc Group : A protective group that prevents unwanted reactions during peptide synthesis.

- Ethyl Spacer : Provides flexibility in the linker structure.

- Disulfide Bond : Enables selective release of therapeutic agents under reducing conditions.

The primary biological activity of this compound is its role as a linker in ADCs. The disulfide bond can be cleaved under reducing conditions, allowing for the controlled release of cytotoxic drugs specifically within target cells. This mechanism enhances therapeutic efficacy while minimizing systemic toxicity, which is particularly valuable in cancer therapy.

Reaction Pathway

- Coupling Reaction : The NHS ester reacts with primary amines to form stable amide bonds.

- Cleavage Mechanism : Under reducing conditions, the disulfide bond is cleaved, releasing the drug component linked to the antibody.

Applications in Drug Development

This compound is primarily used in:

- Antibody-Drug Conjugates (ADCs) : Enhances targeted delivery of cytotoxic agents to cancer cells.

- Peptide Synthesis : Serves as a building block for peptides that require disulfide bonds for proper folding and biological activity .

Research Findings and Case Studies

Several studies have demonstrated the effectiveness of this compound in various applications:

Comparative Analysis with Other Linkers

To understand the uniqueness of this compound, it is beneficial to compare it with other commonly used linkers:

| Linker | Properties | Applications |

|---|---|---|

| Maleimide | Forms stable thioether bonds; less sensitive to reducing conditions | Used in conjugation with thiols |

| NHS Ester | Reacts with amines; versatile but may hydrolyze quickly | Commonly used in bioconjugation |

| This compound | Cleavable under reducing conditions; forms stable amide bonds | Ideal for ADCs due to targeted release capabilities |

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyldisulfanyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O6S2/c27-21-9-10-22(28)26(21)32-23(29)11-13-33-34-14-12-25-24(30)31-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,25,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTOJUNPXMJPADI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCSSCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.